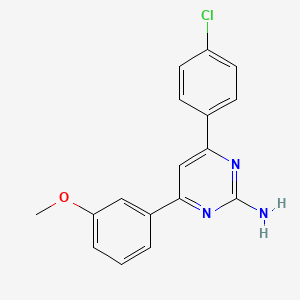
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MPTMP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the effects of various drugs on the body, as well as in the study of the effects of different environmental factors on the body.
Mécanisme D'action
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, leading to a variety of biochemical and physiological effects. It is also believed to interact with certain receptors in the body, leading to the activation of certain pathways.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have effects on the cardiovascular system, as well as on the nervous system. Additionally, it has been shown to have effects on the immune system, as well as on the endocrine system.
Advantages and Limitations for Laboratory Experiments
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has limited solubility in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, as well as its potential applications in the study of drug metabolism and toxicology. Additionally, further research could be done to explore its potential applications in the study of environmental factors and their effects on the body. Finally, further research could be done to explore its potential applications in the study of the effects of various drugs on the body.
Méthodes De Synthèse
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is most commonly synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenyl isocyanide with 3,4,5-trimethoxyphenyl isocyanide to form a urea intermediate. This intermediate is then reacted with 2-chloro-4-methylpyrimidine to produce 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This synthesis method is relatively simple and has been used to synthesize a variety of compounds.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-6-12(8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQBCNGGEBUCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)

